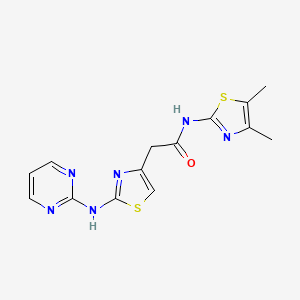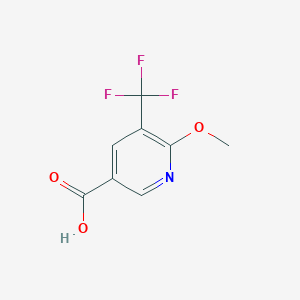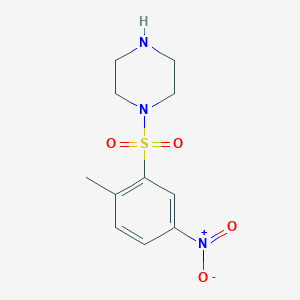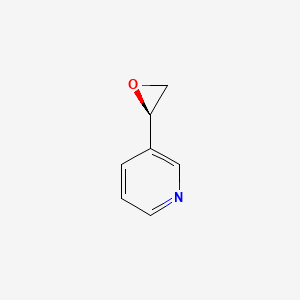
N-(4,5-dimethylthiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(4,5-dimethylthiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a complex molecule that is likely to be synthesized for its potential biological activities, given the interest in similar thiazole and pyrimidine derivatives. Although the specific compound is not directly mentioned in the provided papers, the synthesis and biological activities of structurally related compounds are discussed, which can provide insights into the possible characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related thiazole and pyrimidine compounds involves the use of electrophilic building blocks, such as 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, to form ring-annulated products . The synthesis typically results in the elimination of by-products like aniline or 2-aminobenzothiazole, and the yields are described as acceptable. The process is confirmed through analytical and spectral studies, including single-crystal X-ray data . This suggests that a similar approach could be used for the synthesis of N-(4,5-dimethylthiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide, with careful selection of starting materials and reaction conditions to ensure the formation of the desired annulated thiazolo-pyrimidinone structure.
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed using a combination of analytical techniques, including NMR, IR, MS, and X-ray crystallography . For instance, the structure of a synthesized N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide was established using these methods, and the compound was found to crystallize in the monoclinic system . Density functional theory (DFT) calculations are also employed to predict and confirm the molecular structure and properties . These techniques would be essential in analyzing the molecular structure of N-(4,5-dimethylthiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide to ensure its correct synthesis and to understand its potential interactions.
Chemical Reactions Analysis
The chemical reactivity of thiazole and pyrimidine derivatives can be complex, as these compounds can participate in various chemical reactions due to their multiple reactive sites. The synthesis of related compounds often involves reactions such as nucleophilic substitution and electrophilic aromatic substitution . The specific reactivity patterns of N-(4,5-dimethylthiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide would need to be studied in detail to understand its behavior in chemical transformations and its potential as a synthetic intermediate or a biologically active molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole and pyrimidine derivatives are influenced by their molecular structure. For example, the crystalline form, melting point, solubility, and stability are important physical properties that can be determined experimentally . The electronic properties, such as the distribution of electron density and the molecular orbitals, can be studied using DFT calculations, which also provide insights into the chemical reactivity and potential biological activity of the compound . These properties are crucial for understanding how N-(4,5-dimethylthiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide might behave under different conditions and in various applications.
科学的研究の応用
CDK Inhibitors and Anticancer Activity
Synthesis and SAR Analysis for CDK Inhibition : A study reported the synthesis, structure-activity relationships (SAR), and X-ray crystallography of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as cyclin-dependent kinase-2 (CDK2) inhibitors. These compounds displayed potent inhibitory activity against CDK2, a critical regulator of cell cycle progression, suggesting their potential in cancer therapy due to their antiproliferative and proapoptotic effects consistent with cellular CDK2 and CDK9 inhibition (Wang et al., 2004).
Antimicrobial and Antifungal Applications
Synthesis of Heterocycles with Antimicrobial Activity : Research focused on the synthesis of new heterocycles incorporating antipyrine moiety, demonstrating significant antimicrobial properties. This indicates the chemical's potential use in developing new antimicrobial agents (Bondock et al., 2008).
Radioligand Development for PET Imaging
Radiosynthesis for PET Imaging : Another study explored the development of a selective radioligand, [18F]PBR111, derived from a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This work highlights the compound's relevance in neuroimaging and diagnosing neuroinflammatory processes (Dollé et al., 2008).
Antitumor and Molecular Docking Studies
Novel Pyrimidiopyrazole Derivatives : An investigation into pyrimidiopyrazole derivatives revealed their significant in vitro antitumor activity against HepG2 cell lines. Molecular docking studies suggested these compounds interact effectively with certain enzymes, indicating their potential as antitumor agents (Fahim et al., 2019).
特性
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS2/c1-8-9(2)23-14(17-8)19-11(21)6-10-7-22-13(18-10)20-12-15-4-3-5-16-12/h3-5,7H,6H2,1-2H3,(H,17,19,21)(H,15,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREKBHMHHTVDLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2=CSC(=N2)NC3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethylthiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-1-(4-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3014448.png)


![2-Methyl-5-((4-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3014453.png)

![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3014456.png)

![N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide](/img/structure/B3014461.png)

![3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3014464.png)
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide](/img/structure/B3014465.png)